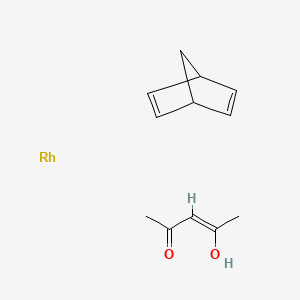
Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- is a coordination compound that features rhodium as the central metal atom. This compound is known for its unique structure, which includes the ligands 2,5-norbornadiene and 2,4-pentanedionato. It is primarily used in research and industrial applications due to its catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- typically involves the reaction of rhodium chloride with 2,5-norbornadiene and 2,4-pentanedione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to ensure stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the purity and yield of the product. The compound is stored in an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species .
Scientific Research Applications
Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in industrial processes that require efficient and selective catalysts.
Mechanism of Action
The mechanism by which Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Rhodium(III) chloride: Another rhodium-based compound used in catalysis.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Rhodium(III) acetylacetonate: Used in various organic transformations.
Uniqueness
Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- is unique due to its specific ligand environment, which imparts distinct catalytic properties. The presence of 2,5-norbornadiene and 2,4-pentanedionato ligands allows for unique reactivity patterns and selectivity in catalytic processes .
Properties
Molecular Formula |
C12H16O2Rh |
|---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C7H8.C5H8O2.Rh/c1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h1-4,6-7H,5H2;3,6H,1-2H3;/b;4-3-; |
InChI Key |
DDWGAGFNZHAFFN-LWFKIUJUSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1C2C=CC1C=C2.[Rh] |
Canonical SMILES |
CC(=CC(=O)C)O.C1C2C=CC1C=C2.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15129534.png)
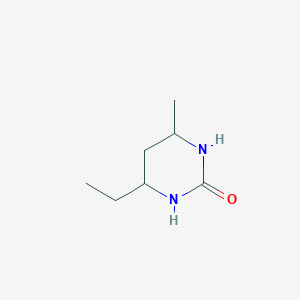
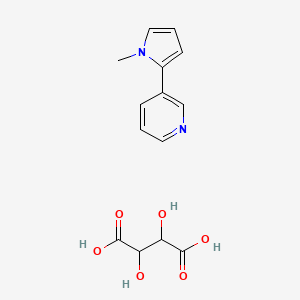
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-ol](/img/structure/B15129561.png)
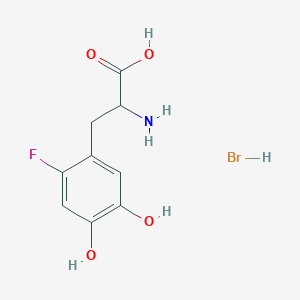
![3-[14-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B15129572.png)
![N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride](/img/structure/B15129574.png)

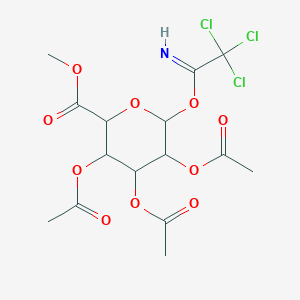
![2-[[6-Hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129590.png)
![(1aR)-1,1a,6,7,7a,7bbeta-Hexahydro-1,1,7beta,7abeta-tetramethyl-5H-cyclopropa[a]naphthalen-5-one](/img/structure/B15129597.png)
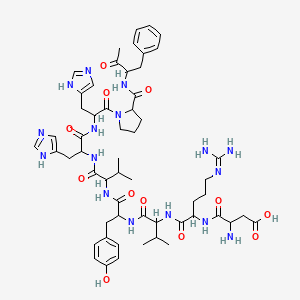
![3-[1-[5-[(2-Acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid](/img/structure/B15129613.png)
![N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-11-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-10-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylbutanamide](/img/structure/B15129620.png)
